N-(3-Ethylpiperidin-3-yl)acetamide
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Overview
Description
N-(3-Ethylpiperidin-3-yl)acetamide is a chemical compound with the molecular formula C9H18N2O. It belongs to the class of piperidine derivatives, which are known for their significant roles in the pharmaceutical industry . Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylpiperidin-3-yl)acetamide typically involves the reaction of 3-ethylpiperidine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often catalyzed by acids or bases.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Ethylpiperidin-3-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Ethylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-3-yl)acetamide: Similar structure but lacks the ethyl group on the piperidine ring.
N-(3-Methylpiperidin-3-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
N-(3-Ethylpiperidin-3-yl)acetamide is unique due to the presence of the ethyl group on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs . This structural variation can influence its reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(3-ethylpiperidin-3-yl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-3-9(11-8(2)12)5-4-6-10-7-9/h10H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
JLFAWJXCNFEWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCNC1)NC(=O)C |
Origin of Product |
United States |
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